Home > Products > Screening Compounds P75234 > Cancer/testis antigen 1 (80-88)
Cancer/testis antigen 1 (80-88) -

Cancer/testis antigen 1 (80-88)

Catalog Number: EVT-243567
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (80-88), commonly referred to as NY-ESO-1, is a prominent member of the cancer/testis antigen family. These antigens are typically expressed in germ cells of the testis and various malignant tumors but are absent in normal somatic tissues, making them ideal targets for immunotherapy. NY-ESO-1 is known for its high immunogenicity and is implicated in several cancers, including melanoma, breast cancer, and ovarian cancer. Its expression can elicit robust immune responses, both humoral and cellular, which are critical for developing targeted cancer therapies.

Source

NY-ESO-1 is encoded by the gene located on the X chromosome at the Xq28 region. The protein consists of 180 amino acids and has a molecular weight of approximately 18 kDa. It features a glycine-rich N-terminal region and a hydrophobic C-terminal region, which includes a Pcc-1 domain that is crucial for its immunogenic properties .

Classification

NY-ESO-1 belongs to the cancer/testis antigen family, which comprises over 200 identified proteins. These antigens are categorized based on their restricted expression patterns and immunogenicity. They play significant roles in tumorigenesis and are often associated with poor prognosis in various cancers .

Synthesis Analysis

Methods

The synthesis of NY-ESO-1 involves standard molecular biology techniques such as reverse transcription polymerase chain reaction (RT-PCR) and immunohistochemistry (IHC) to analyze its expression in tumor tissues. For instance, RT-PCR employs specific primers designed to amplify NY-ESO-1 cDNA from RNA extracted from cancer specimens .

Technical Details

In experimental setups, RNA samples undergo cDNA synthesis followed by amplification using PCR. The typical cycling conditions include denaturation at 94°C, annealing at 60°C, and extension at 72°C for 35 cycles, with a final elongation step . Immunohistochemical analysis involves fixing tumor tissues in formalin, embedding them in paraffin, and using antibodies specific to NY-ESO-1 to visualize expression levels through staining techniques.

Molecular Structure Analysis

Structure

The molecular structure of NY-ESO-1 features a unique arrangement that contributes to its immunogenic properties. It is composed of an N-terminal domain rich in glycine residues followed by a hydrophobic C-terminal domain .

Data

The protein's sequence homology with other cancer/testis antigens like LAGE-1 indicates functional similarities that may enhance its role in immune recognition. The structural analysis reveals potential epitope regions that can be targeted by T cells, making it a candidate for vaccine development.

Chemical Reactions Analysis

Reactions

NY-ESO-1 participates in various biochemical interactions within the immune system. It can bind to major histocompatibility complex molecules on antigen-presenting cells, facilitating T cell activation .

Technical Details

The interaction between NY-ESO-1 peptides and T cell receptors is crucial for eliciting immune responses. Studies have demonstrated that specific epitopes derived from NY-ESO-1 can activate both CD4+ and CD8+ T lymphocytes, highlighting its dual role in stimulating adaptive immunity .

Mechanism of Action

Process

The mechanism of action for NY-ESO-1 centers on its ability to present antigens to T cells via major histocompatibility complex class I and II molecules. This presentation activates T cells that recognize tumor cells expressing NY-ESO-1.

Data

Research indicates that patients with tumors expressing NY-ESO-1 often develop spontaneous antibody responses against this antigen, suggesting that it plays an essential role in anti-tumor immunity . Furthermore, the presence of NY-ESO-1 correlates with increased infiltration of CD8+ T lymphocytes into tumors, which is associated with better clinical outcomes.

Physical and Chemical Properties Analysis

Physical Properties

NY-ESO-1 is a soluble protein under physiological conditions. Its stability and folding characteristics are influenced by its hydrophobic regions, which may affect interactions with cellular membranes during immune responses.

Chemical Properties

Chemically, NY-ESO-1 exhibits properties typical of glycoproteins due to its amino acid composition. Its immunogenic nature arises from specific peptide sequences that can be recognized by T cell receptors .

Applications

Scientific Uses

NY-ESO-1 has significant applications in cancer immunotherapy. It serves as a target for vaccine development aimed at inducing specific immune responses against tumors expressing this antigen. Clinical trials have explored various therapeutic approaches including peptide vaccines and adoptive T cell therapies targeting NY-ESO-1 .

Additionally, its expression levels may serve as biomarkers for diagnosing certain cancers or predicting patient outcomes following treatment. The ongoing research into NY-ESO-1 continues to reveal its potential as a cornerstone in personalized cancer therapy strategies aimed at enhancing anti-tumor immunity while minimizing damage to normal tissues.

Properties

Product Name

Cancer/testis antigen 1 (80-88)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.